molecular formula C18H17N3O4S B11014884 N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11014884
M. Wt: 371.4 g/mol
InChI Key: GSQOEOZZBNZBPP-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a thiadiazole ring substituted with methoxyphenyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the thiadiazole derivative with an amine, such as 2,4-dimethoxyaniline, under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it to dihydrothiadiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or iodine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for its potential to inhibit specific enzymes or pathways in pathogenic organisms or cancer cells.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it might interact with biological targets such as receptors or enzymes, leading to the development of new drugs.

Industry

Industrially, the compound can be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The methoxy groups and thiadiazole ring can form hydrogen bonds and hydrophobic interactions with target proteins, potentially inhibiting their function. The exact pathways and targets would depend on the specific biological context being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the 4-methoxyphenyl group, which may alter its biological activity.

    4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide: Lacks the 2,4-dimethoxyphenyl group, potentially affecting its chemical reactivity and biological properties.

    N-(2,4-dimethoxyphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide: Substitutes the 4-methoxyphenyl group with a phenyl group, which may influence its interaction with biological targets.

Uniqueness

The presence of both 2,4-dimethoxyphenyl and 4-methoxyphenyl groups in N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide provides a unique combination of electronic and steric effects. This can enhance its binding affinity to specific targets and improve its overall biological activity compared to similar compounds.

Properties

Molecular Formula

C18H17N3O4S

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C18H17N3O4S/c1-23-12-6-4-11(5-7-12)16-17(26-21-20-16)18(22)19-14-9-8-13(24-2)10-15(14)25-3/h4-10H,1-3H3,(H,19,22)

InChI Key

GSQOEOZZBNZBPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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